N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide is a compound that features a thiazole ring and a thiophene ring, both of which are heterocyclic structures containing sulfur atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, and antitumor agents .
Mode of Action
It has been observed that certain thiazole derivatives display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
It has been observed that certain thiazole derivatives display potent antibacterial activity, indicating that they may have significant effects at the molecular and cellular levels .
Action Environment
The biological activity of thiazole derivatives suggests that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide typically involves the condensation of 2-methylthiazole with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-4-ylmethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
2,4-disubstituted thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring.
Uniqueness
N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S3/c1-7-11-8(6-15-7)5-10-16(12,13)9-3-2-4-14-9/h2-4,6,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHGUAFRLJCFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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